Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl-

Description

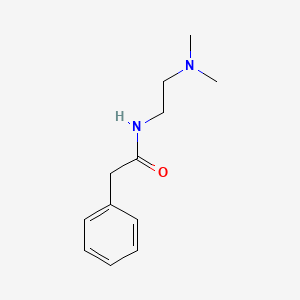

Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- is an acetamide derivative featuring a phenyl group at the 2-position and a dimethylaminoethyl side chain attached to the nitrogen atom.

In material science, this compound has been utilized as a precursor in the synthesis of conducting polymers. For instance, it was reacted with ethyl bromoacetate to create carboxybetaine-functionalized thiophene monomers, which are critical for developing biocompatible polymers with anti-inflammatory properties . Its role in polymer chemistry highlights its versatility in forming stable amide linkages and modifying electronic properties through its amine group.

Properties

CAS No. |

63224-23-7 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-phenylacetamide |

InChI |

InChI=1S/C12H18N2O/c1-14(2)9-8-13-12(15)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15) |

InChI Key |

SKGYVELDSNNACR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- typically involves the reaction of 2-phenylacetic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- is characterized by its unique molecular structure, which includes a dimethylamino group attached to an acetamide backbone. This structural configuration contributes to its biological activity and potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of acetamide. For instance, a series of N-phenylacetamide derivatives were synthesized and evaluated for antibacterial activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. One derivative exhibited a minimum effective concentration (EC50) of 156.7 µM, outperforming traditional antimicrobial agents like bismerthiazol .

| Compound | EC50 (µM) | Bacterial Strain |

|---|---|---|

| A1 | 156.7 | Xanthomonas oryzae |

| Bismerthiazol | 230.5 | Xanthomonas oryzae |

| Thiodiazole Copper | 545.2 | Xanthomonas oryzae |

Anti-inflammatory Properties

Studies have demonstrated that acetamide derivatives can inhibit inflammation-related cytokines in animal models of arthritis. For example, N-(2-hydroxy phenyl)acetamide was shown to suppress Toll-like receptors (TLR-2 and TLR-4), which are critical in mediating inflammatory responses .

Design of Novel Compounds

The structure-activity relationship (SAR) studies of acetamide derivatives have led to the development of new compounds with enhanced biological activity. Modifications on the phenyl ring and the introduction of thiazole moieties have been shown to significantly increase antibacterial potency .

| Modification | Biological Activity |

|---|---|

| Thiazole moiety introduction | Increased antibacterial activity |

| Hydroxyl group substitution | Enhanced anti-inflammatory effects |

In Vivo Studies on Antimicrobial Efficacy

In a controlled study, several acetamide derivatives were tested for their effectiveness against Meloidogyne incognita, a plant-parasitic nematode. The results indicated that certain compounds achieved 100% mortality at specific concentrations within 24 hours, showcasing their potential as agricultural biocontrol agents .

Anti-Arthritic Effects in Animal Models

Another significant study involved the evaluation of N-(2-hydroxy phenyl)acetamide in adjuvant-induced arthritis models in rats. The compound demonstrated notable reductions in paw edema and body weight changes compared to control groups, indicating its therapeutic potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with biological receptors, influencing various signaling pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Structural Difference: Replaces the dimethylamino group with a diethylamino group.

- This compound is listed in chemical databases (CAS 51816-17-2) but lacks detailed pharmacological or synthetic data in the provided evidence .

2.1.2 N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide

- Structural Difference: Incorporates a methoxy group at the 2-position and an additional 4-aminophenyl substituent.

Functional Analogues

2.2.1 N-(2-(Dimethylamino)ethyl)-2-(thiophene-3-yl)acetamide

- Application : Used in conducting polymer synthesis (e.g., PTh-CB-co-ThAA copolymers).

- Comparison : The thiophene ring replaces the phenyl group, enabling π-conjugation in polymers. This structural modification enhances electrical conductivity, which is absent in the phenyl-substituted analogue .

2.2.2 N-(tert-butyl)-2-(4-(dimethylamino)phenyl)acetamide Derivatives

- Synthesis : Prepared via silica gel chromatography (42% yield) with a melting point of 174°C .

- Comparison : The bulky tert-butyl and naphthyl groups reduce solubility in polar solvents but improve crystallinity, as evidenced by higher melting points (174–205°C) compared to the simpler phenyl analogue .

2.3.1 N-(2-(Dimethylamino)ethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (Compound 1h)

- Activity : Exhibits potent anticancer effects (IC₅₀ = 14.45 μM against P388 cells) due to DNA intercalation.

- Comparison: The fused quinolinone core enhances DNA binding compared to the phenyl-substituted acetamide, which lacks planar aromatic systems for intercalation .

2.3.2 Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

- Structural Difference : Chlorine substituents and alkyl/aryl groups tailored for agrochemical activity.

- Impact: The chloro groups increase electrophilicity, enabling herbicidal action through protein binding. In contrast, the dimethylaminoethyl group in the target compound supports synthetic flexibility rather than bioactivity .

Table 1: Comparative Properties of Acetamide Derivatives

Biological Activity

Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- (CAS No. 63224-23-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O |

| Molecular Weight | 274.36 g/mol |

| IUPAC Name | Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- |

| CAS Number | 63224-23-7 |

The biological activity of Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- is attributed to its interaction with various molecular targets. It has been shown to exhibit:

- Anticonvulsant Activity : Research indicates that derivatives of this compound can inhibit neuronal voltage-sensitive sodium channels, which are crucial for the propagation of electrical signals in the nervous system. This mechanism is particularly relevant in the context of epilepsy treatment .

- Antimicrobial Properties : Studies have demonstrated that certain acetamide derivatives possess significant antibacterial and antifungal activities. For instance, compounds derived from this structure showed moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticonvulsant Activity

A study conducted on new derivatives of N-phenylacetamide revealed their potential as anticonvulsants. The compounds were evaluated using maximal electroshock (MES) tests and subcutaneous pentylenetetrazole screens in animal models. Results indicated that several derivatives exhibited significant protective effects against seizures, particularly those with specific substituents on the phenyl ring .

Antimicrobial Activity

The antimicrobial potential of Acetamide derivatives has been extensively studied. A recent examination of 248 synthesized alkaloids highlighted that certain acetamides demonstrated effective antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains . Notably, some derivatives surpassed standard antibiotics in their efficacy against biofilm formation.

Case Studies

- Anticonvulsant Evaluation : In a controlled study, derivatives such as N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide were tested for their effectiveness in preventing seizures induced by electrical stimulation in mice. The compound showed significant activity at a dosage of 100 mg/kg, indicating its potential as a therapeutic agent for epilepsy .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of acetamide derivatives found that compounds exhibited varying levels of activity against Staphylococcus aureus and Escherichia coli, with some achieving MIC values comparable to or better than established antibiotics like cefadroxil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.